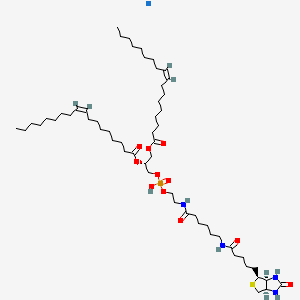

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) est un dérivé phospholipidique biotinylé. Ce composé est connu pour sa capacité à se lier aux microtubules dans les cellules, inhibant ainsi la liaison aux cibles, la division cellulaire et le mouvement . Il est souvent utilisé dans la préparation de liposomes et de vésicules unilamellaires géantes (VUG) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) implique la réaction du 1,2-dioléoyl-sn-glycéro-3-phosphoéthanolamine avec des réactifs de cap biotinylés dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le chloroforme ou le méthanol et est effectuée à basse température pour empêcher la dégradation du produit .

Méthodes de production industrielle

La production industrielle de ce composé implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend la purification du produit par des techniques telles que la chromatographie sur colonne et la cristallisation afin de garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée à l'aide d'oxydants tels que le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Ce composé peut subir des réactions de substitution nucléophile, où le cap biotinyl peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, conditions légèrement acides.

Réduction : Borohydrure de sodium, méthanol comme solvant.

Substitution : Nucléophiles tels que les amines ou les thiols, conditions basiques.

Principaux produits formés

Oxydation : Formation de dérivés phospholipidique oxydés.

Réduction : Formation de dérivés phospholipidique réduits.

Substitution : Formation de dérivés phospholipidique substitués avec de nouveaux groupes fonctionnels.

Applications de recherche scientifique

Le 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans la synthèse de lipides biotinylés et d'autres molécules complexes.

Biologie : Utilisé dans l'étude de la dynamique des membranes cellulaires et des interactions protéines-lipides.

Médecine : Utilisé dans les systèmes d'administration de médicaments, en particulier dans la formulation de liposomes pour l'administration ciblée de médicaments.

Industrie : Appliqué dans la production de biosenseurs et d'outils de diagnostic en raison de ses propriétés de biotinylation .

Mécanisme d'action

Le mécanisme d'action du 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) implique sa capacité à se lier aux microtubules dans les cellules. Cette liaison inhibe l'interaction des microtubules avec d'autres cibles cellulaires, affectant ainsi la division cellulaire et le mouvement. Le cap biotinyl permet une liaison spécifique à la streptavidine ou à l'avidine, qui peut être utilisée pour cibler des voies cellulaires spécifiques .

Applications De Recherche Scientifique

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of biotinylated lipids and other complex molecules.

Biology: Utilized in the study of cell membrane dynamics and protein-lipid interactions.

Medicine: Employed in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

Industry: Applied in the production of biosensors and diagnostic tools due to its biotinylation properties .

Mécanisme D'action

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind to microtubules in cells. This binding inhibits the interaction of microtubules with other cellular targets, thereby affecting cell division and movement. The biotinyl cap allows for specific binding to streptavidin or avidin, which can be used to target specific cellular pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine : Un phospholipide neutre utilisé dans la préparation de liposomes et de vésicules unilamellaires géantes.

1,2-Dipalmitoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) : Un autre phospholipide biotinylé avec des applications similaires.

1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(méthoxy(polyéthylène glycol)-2000) : Utilisé dans la préparation de bicouches lipidiques et la formation de liposomes.

Unicité

Le 1,2-Dioléoyl-sn-glycéro-3-phosphoéthanolamine-N-(cap biotinyl) (sel de sodium) est unique en raison de son cap biotinyl, qui permet une liaison spécifique aux protéines de liaison à la biotine telles que la streptavidine et l'avidine. Cette spécificité le rend particulièrement utile dans l'administration ciblée de médicaments et les applications de diagnostic .

Propriétés

Formule moléculaire |

C57H103N4NaO11PS |

|---|---|

Poids moléculaire |

1106.5 g/mol |

InChI |

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 |

Clé InChI |

VBDRHNVIARQRTH-XEAQQBNDSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)

![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)

![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)